

Ramipril & Ramiprilat: Key Pharmacokinetic Parameters

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Compound Focus: Ramipril-d5

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The table below summarizes quantitative data from the search results, which largely come from a 2024 real-world longitudinal study in patients with chronic heart failure [1].

Parameter	Ramipril (Prodrug)	Ramiprilat (Active Metabolite)	Notes & Influencing Factors
Bioavailability	28% (Absolute) [2]	44% (Absolute) [2]	Protein binding: ~73% (Ramipril), ~56% (Ramiprilat) [2].
Time to Peak Concentration (T~max~)	0.5 - 1 hour [1]	2 - 4 hours [3]	Rapid absorption after oral administration [1].
Area Under Curve (AUC)	47.40 ± 21.30 ng/mL·h [3]	182.26 ± 61.28 ng/mL·h [3]	Data from a 7-day study with a 10 mg daily dose of Ramipril [3].
Clearance (CL/F)	Influenced by age and daily dose [1]	Influenced by glomerular filtration rate (GFR) and daily dose [1]	Body size/composition best described by allometric relationship with fat-free mass [1].

Parameter	Ramipril (Prodrug)	Ramiprilat (Active Metabolite)	Notes & Influencing Factors
Half-life (T _{1/2})	2-4 hours (initial) [2]	9-18 hours (elimination phase) [2]	Half-life after multiple doses is dose-dependent [2].
Metabolism & Excretion	Hepatic (75%); converted to Ramiprilat (25% of hepatic metabolism) [2].	Excreted renally [1] [2].	~60% of dose eliminated in urine; ~40% in feces [2]. Excretion of Ramiprilat is heavily dependent on renal function [1].

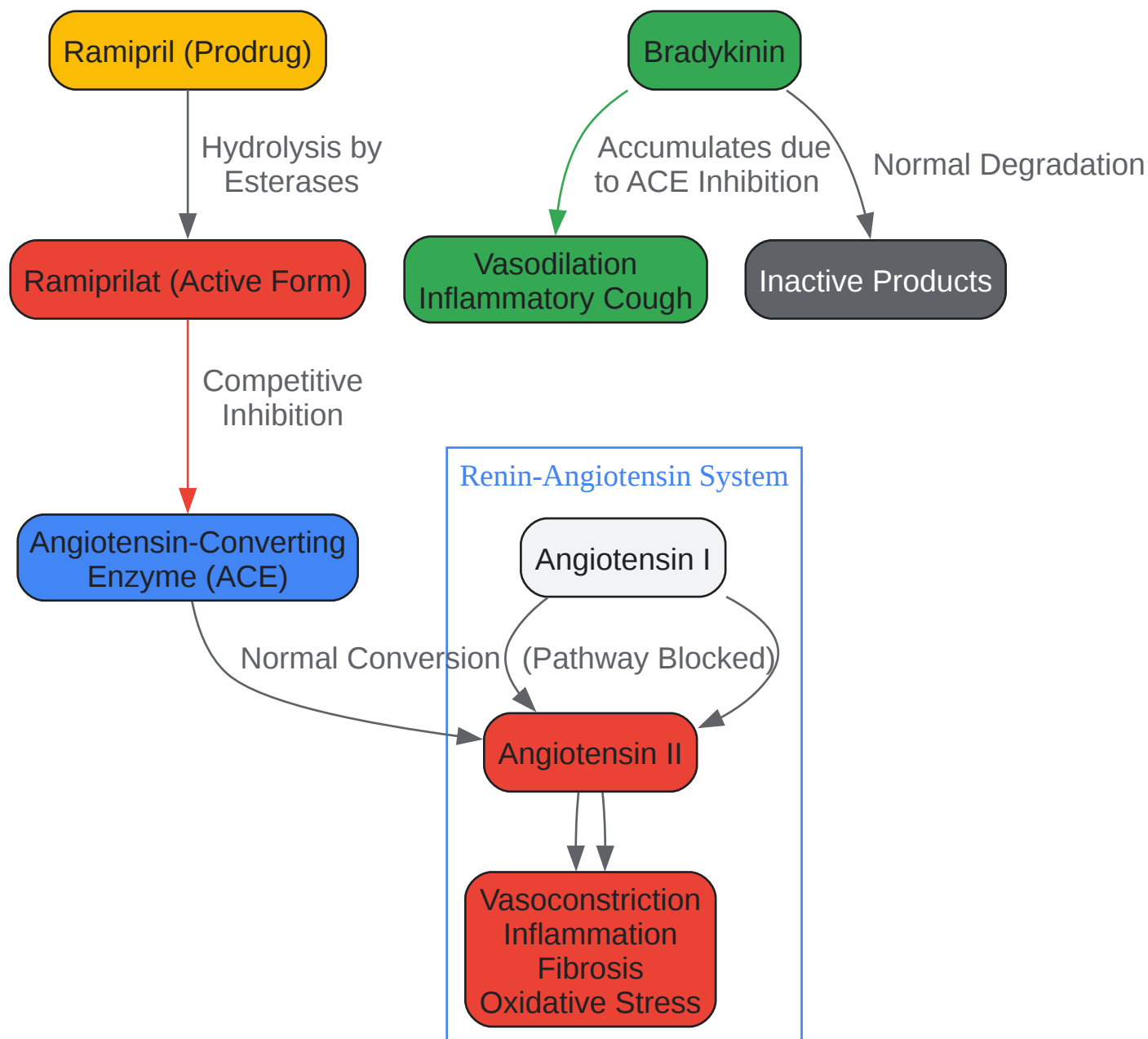
Experimental Protocol Overview

The most relevant experimental methodology found was a **population pharmacokinetic study** in patients with chronic heart failure, which is a common approach for method development and validation in real-world populations [1].

- **Study Design:** A real-world longitudinal study with two visits (initial and follow-up), at least 6 months apart [1].
- **Population:** 23 patients with chronic heart failure (NYHA Class I-III) on stable, regular therapy with ramipril [1].
- **Dosing & Sampling:** Patients took their morning dose in the clinic after fasting. Blood samples were collected shortly before the dose (trough) and at 1, 2, 3, 4, and 5 hours after dosing. A minimum of three time points were taken per visit [1].
- **Bioanalysis:** Plasma concentrations of both ramipril and its active metabolite, ramiprilat, were measured. The data were analyzed using a **nonlinear mixed-effects parent-metabolite model**, which is a robust statistical method for population pharmacokinetics [1].
- **Key Covariates:** The study specifically evaluated the influence of body composition, patient age, renal function (via glomerular filtration rate), and daily ramipril dose on the pharmacokinetic parameters [1].

Ramipril Pharmacodynamic Pathway

The following diagram illustrates the mechanism of action and metabolic pathway of ramipril, which is crucial context for any analytical method focused on the drug or its metabolites.



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